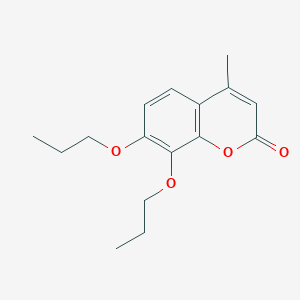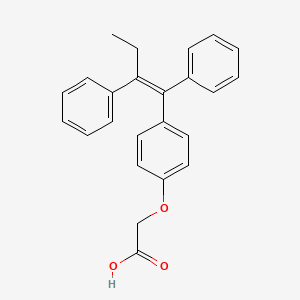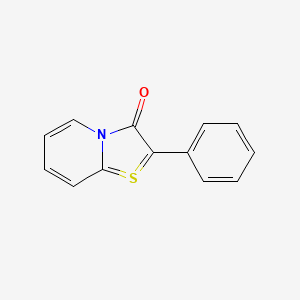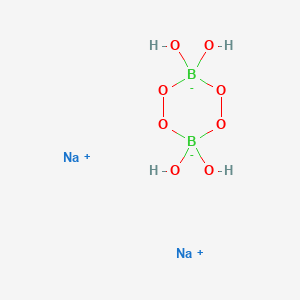
Disodium tetrahydroxidodi-mu-peroxido-diborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium perborate is an inorganic sodium salt. It has a role as a bleaching agent. It contains a perborate(2-).
Applications De Recherche Scientifique
Peroxo Complexes and Their Applications
Peroxo complexes, including those of vanadium and molybdenum, are studied for their significant roles across various chemical reactions and potential applications in biochemistry and materials science. These complexes are known for their oxidative properties, catalyzing reactions like epoxidation and hydroxylation, and have been explored for their insulin mimetic and antitumor activities. For example, peroxidovanadium compounds have been researched for their bioinorganic chemistry, focusing on their role in vanadium-dependent enzymes and their pharmacological properties, including insulin mimetic and antitumor activities (Schwendt et al., 2016). Similarly, oxido-peroxido molybdenum(VI) complexes have been utilized in catalytic systems for the oxidation of various organic compounds, highlighting their versatility in chemical synthesis (Amini et al., 2013).
Structural and Spectroscopic Insights
The structural and spectroscopic characterization of peroxo complexes provides fundamental insights into their behavior and interaction mechanisms. For instance, the study of diiron(III) peroxo complexes as models for non-heme diiron proteins sheds light on the structural basis of their reactivity and potential applications in mimicking biological processes (Zhang et al., 2005). These insights are crucial for designing and synthesizing new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
15120-21-5 |
|---|---|
Nom du produit |
Disodium tetrahydroxidodi-mu-peroxido-diborate |
Formule moléculaire |
B2H4Na2O8 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
disodium;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane |
InChI |
InChI=1S/B2H4O8.2Na/c3-1(4)7-9-2(5,6)10-8-1;;/h3-6H;;/q-2;2*+1 |
Clé InChI |
JBUKJLNBQDQXLI-UHFFFAOYSA-N |
SMILES |
[B-]1(OO[B-](OO1)(O)O)(O)O.[Na+].[Na+] |
SMILES canonique |
[B-]1(OO[B-](OO1)(O)O)(O)O.[Na+].[Na+] |
Pictogrammes |
Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B1230786.png)
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)
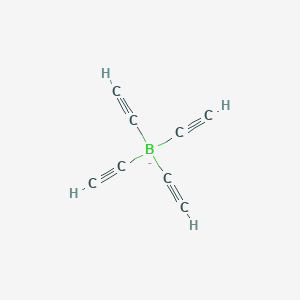
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
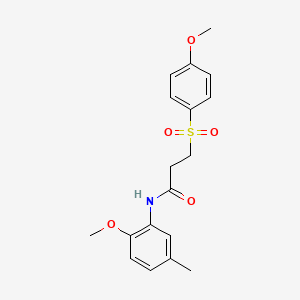
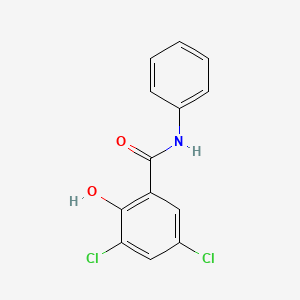
![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
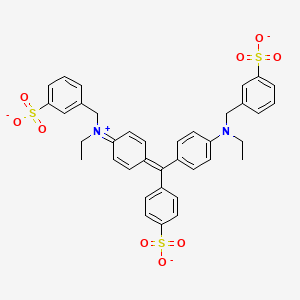
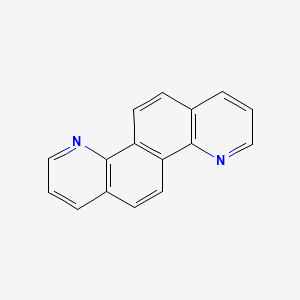
![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)
